molecular formula C22H20Cl2N2O B2605321 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol CAS No. 303798-31-4

1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No. B2605321
CAS RN: 303798-31-4
M. Wt: 399.32
InChI Key: PNHFCVLKJMHHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, also known as BDCRB, is a synthetic compound that has been studied for its potential use in scientific research. It is a derivative of carbazole, a naturally occurring compound found in some plants and animals. BDCRB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in several fields.

Scientific Research Applications

Antiproliferative and Apoptotic Effects

Carbazole aminoalcohols, including compounds similar to 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, have been studied for their antiproliferative activity against human tumor cell lines. Specifically, these compounds can act as topoisomerase I poisons, causing DNA damage and inducing apoptosis in cancer cells, such as HeLa cells (Wang et al., 2016).

Bioinformatic Characterization in Neurodegenerative Disorders

Research has focused on synthesizing and characterizing new Schiff bases related to carbazole derivatives for potential application in treating neurodegenerative diseases like Alzheimer's. Bioinformatics tools have been used to evaluate drug-like features and potential therapeutic target binding (Avram et al., 2021).

Inhibition of Dynamin I GTPase Activity

Compounds structurally related to 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, like wiskostatin, have shown inhibitory effects on dynamin I GTPase activity. This inhibition impacts endocytosis, a key process in various biological pathways, suggesting potential applications in studying cellular transport mechanisms (Cossar et al., 2022).

Antibacterial Properties

Certain N-alkylated dihalogenocarbazol derivatives, closely related to the compound , exhibit broad-spectrum antibacterial activity, including efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. These compounds demonstrate rapid bactericidal action and low resistance development, indicating their potential as novel antibacterial agents (Gerits et al., 2016).

Promoting Neurogenesis

Aminopropyl carbazole derivatives have been found to induce neurogenesis in rat neural stem cells. These compounds, including similar structures to 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, act by promoting the final cell division during neural stem cell differentiation (Shin et al., 2015).

properties

IUPAC Name

1-(benzylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O/c23-16-6-8-21-19(10-16)20-11-17(24)7-9-22(20)26(21)14-18(27)13-25-12-15-4-2-1-3-5-15/h1-11,18,25,27H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHFCVLKJMHHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

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